2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Catalog No.
S775961
CAS No.
42749-27-9
M.F
C26H38O11S2
M. Wt
590.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy...

CAS Number

42749-27-9

Product Name

2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

IUPAC Name

2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C26H38O11S2

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C26H38O11S2/c1-23-3-7-25(8-4-23)38(27,28)36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-39(29,30)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3

InChI Key

ZIZXHPCBPDNLDD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Description

The exact mass of the compound 2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Origin

    TETG-Tos is a synthetic compound prepared from reactions between precursor molecules [].

  • Significance

    TETG-Tos is primarily used as a research tool in various scientific fields due to its specific properties [, ]. For instance, it can be used as a:

    • Modifier of protein interactions: By attaching TETG-Tos to biomolecules, researchers can study how these modifications affect protein interactions [].
    • Solubilizing agent: TETG-Tos can help improve the solubility of water-insoluble compounds in aqueous solutions [].

Molecular Structure Analysis

  • Key features

    The structure consists of two main parts:

    • A central hydrophilic (water-loving) PEG chain with four ether groups (C-O-C linkages).
    • A hydrophobic (water-hating) tosylate group (4-methylbenzenesulfonate) attached at one end [, ].
  • Notable aspects

    This combination of hydrophilic and hydrophobic regions allows TETG-Tos to interact with both water and non-polar molecules [].


Chemical Reactions Analysis

  • Synthesis: The specific synthesis of TETG-Tos often involves multiple steps. However, reactions involving tosylate (TsO) substitution on PEG chains are generally well established in organic chemistry [].

Physical And Chemical Properties Analysis

  • Limited data available: Specific data on melting point, boiling point, solubility, etc., for TETG-Tos might be limited due to its use as a research tool and not a commercial product.

The mechanism of action of TETG-Tos depends on the specific application in a research context. Here are two potential mechanisms:

  • Modulating protein interactions

    Attaching TETG-Tos to a protein can create steric hindrance (bulky group blocking interaction sites) or alter protein folding, affecting how proteins interact with each other [].

  • Solubilizing agent

    The hydrophilic PEG chain can surround a hydrophobic molecule, creating a micelle-like structure that increases its water solubility [].

  • Limited data available: Specific safety information on TETG-Tos might be limited due to its research-oriented use. However, as a general guideline, similar tosylate compounds may require handling with care due to potential skin irritation or respiratory issues.

-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as tetraethylene glycol bis(tosylate) or TEG bis-tosylate, is a chemical compound belonging to the class of organic sulfates. It is a white, odorless solid that is soluble in water and various organic solvents.

Potential Applications in Scientific Research

TEG bis-tosylate has various potential applications in scientific research, including:

  • Aqueous Biphasic Systems (ABS): TEG bis-tosylate can be used as a phase-forming component in ABS, which are two immiscible liquid phases used for separation, purification, and concentration of biomolecules.
  • Micellar Systems: TEG bis-tosylate can form micelles, which are self-assembling aggregates of molecules in a liquid. Micelles can be used to solubilize hydrophobic compounds, making them more accessible for research purposes.
  • Electrolytes: TEG bis-tosylate can be used as an electrolyte in electrochemical applications, such as in batteries and fuel cells.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

42749-27-9

Wikipedia

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate)

Dates

Modify: 2023-08-15

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